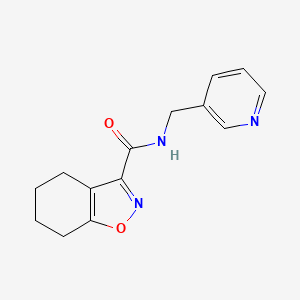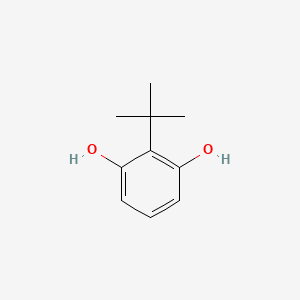
6-(Benzyloxy)oxepan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(Benzyloxy)oxepan-3-one is a heterocyclic organic compound that features a seven-membered ring containing an oxygen atom and a benzyloxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Benzyloxy)oxepan-3-one typically involves the cyclization of appropriate precursors. One common method is the lactonization of hydroxy acids. For instance, the reduction of (–)-mentholactone with diisobutylaluminum hydride in methylene chloride at low temperatures can yield oxepan-2-ol derivatives . The specific conditions, such as temperature and choice of reducing agent, play a crucial role in determining the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The scalability of the lactonization process and the availability of starting materials are key factors in industrial synthesis.
Chemical Reactions Analysis
Types of Reactions
6-(Benzyloxy)oxepan-3-one can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.
Reduction: Catalytic hydrogenation can reduce the benzyloxy group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst is often used for hydrogenation.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzoic acid, while reduction can produce a hydroxyl-substituted oxepane.
Scientific Research Applications
6-(Benzyloxy)oxepan-3-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and polymers.
Biology: Its derivatives are studied for potential biological activity and as intermediates in the synthesis of bioactive compounds.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials, including biodegradable polymers.
Mechanism of Action
The mechanism of action of 6-(Benzyloxy)oxepan-3-one involves its interaction with specific molecular targets. For instance, its derivatives may act on bacterial ribosomes, inhibiting protein synthesis and exerting antibacterial effects . The exact pathways and molecular targets depend on the specific application and derivative used.
Comparison with Similar Compounds
Similar Compounds
Mentholactone Derivatives: Compounds derived from mentholactone, which can undergo similar reactions and have comparable applications.
Uniqueness
6-(Benzyloxy)oxepan-3-one is unique due to its benzyloxy substituent, which imparts distinct chemical properties and reactivity. This makes it a valuable intermediate in organic synthesis and a potential candidate for developing new materials and pharmaceuticals.
Properties
Molecular Formula |
C13H16O3 |
|---|---|
Molecular Weight |
220.26 g/mol |
IUPAC Name |
6-phenylmethoxyoxepan-3-one |
InChI |
InChI=1S/C13H16O3/c14-12-6-7-13(10-15-9-12)16-8-11-4-2-1-3-5-11/h1-5,13H,6-10H2 |
InChI Key |
IUKPYNTXGZIXRR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)COCC1OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![2-[(4-Methoxyphenyl)methyl]-1-benzothiophen-3-ol](/img/structure/B13875453.png)


![[3-(4-aminophenyl)-4-bromo-1H-pyrazol-5-yl]methanol](/img/structure/B13875469.png)

![3-(Hydroxymethyl)-1-[1-(2-methylpropyl)pyrazol-4-yl]pyridazin-4-one](/img/structure/B13875478.png)
![2-Isoquinolin-5-yl-4-(1-methylpyrazol-4-yl)furo[2,3-c]pyridin-7-amine](/img/structure/B13875490.png)
![Imidazo[1,2-a]pyridine-2-carbonyl chloride](/img/structure/B13875492.png)
![N-[(2E)-4-Hydroxy-3-methylbut-2-en-1-yl]-1-[(3xi)-beta-D-threo-pentofuranosyl]-1H-imidazo[4,5-d]pyridazin-4-amine](/img/structure/B13875505.png)
